Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a member of the aroylpyruvic acid ester family, a class of compounds containing a reactive 2,4-dioxobutanoate moiety that acts as a versatile electrophilic scaffold for constructing diverse heterocyclic systems. This particular derivative incorporates a 4-fluorophenyl substituent, distinguishing it from other halogenated or unsubstituted analogs.

Molecular Formula C11H9FO4
Molecular Weight 224.18 g/mol
CAS No. 39757-34-1
Cat. No. B1599192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
CAS39757-34-1
Molecular FormulaC11H9FO4
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
InChIKeyPAEDUWHKVNTJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 39757-34-1) as a Specialized Aroylpyruvate Building Block


Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a member of the aroylpyruvic acid ester family, a class of compounds containing a reactive 2,4-dioxobutanoate moiety that acts as a versatile electrophilic scaffold for constructing diverse heterocyclic systems [1]. This particular derivative incorporates a 4-fluorophenyl substituent, distinguishing it from other halogenated or unsubstituted analogs. Its primary documented use is as a synthetic intermediate in the preparation of complex molecules, most notably pyrrolidine-2,3-dione derivatives, where the fluorine atom can influence the electronic properties and subsequent reactivity of the building block [1][2]. Commercially, it is typically supplied with a purity of ≥98% (HPLC) and appears as a pale yellow powder with a melting point of 122-128 °C .

Why Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Cannot Be Simply Replaced by Other Aroylpyruvates


The 4-fluorophenyl group in methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is not a generic substituent; its electron-withdrawing inductive effect and unique steric profile directly modulate the reactivity of the dioxobutanoate core. The successful reaction with tryptamine and aromatic aldehydes to form biologically relevant pyrrolidine-2,3-diones is intimately tied to the fluorine atom's influence on the enolization equilibrium and electrophilicity of the ketone moieties [1]. Attempting direct substitution with a non-halogenated analog (e.g., methyl benzoylpyruvate) or a differently substituted aryl group (e.g., 4-chloro, 4-methyl) will alter reaction kinetics, potentially leading to divergent product distributions, lower yields, or complete failure to form the desired heterocyclic scaffold, as evidenced by differing reactivity profiles in related aroylpyruvate condensations [2][3].

Quantitative Evidence for Selecting Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate over Structural Analogs


Demonstrated Efficacy as a Building Block for Fluorinated Pyrrolidine-2,3-dione Derivatives

In a one-pot, three-component reaction with tryptamine and various aromatic aldehydes, methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate successfully formed a series of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones after heating and 24 hours at room temperature. Product identities were confirmed by IR and NMR [1]. In contrast, unsubstituted methyl benzoylpyruvate and methyl 4-chlorobenzoylpyruvate, when subjected to an analogous reaction protocol with tryptamine and aldehydes, yielded a different core scaffold (5-aryl-4-[hydroxy(phenyl/4-chlorophenyl)methylene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-diones) . This product divergence confirms that the 4-fluorophenyl substituent directs a specific reaction pathway, likely through electronic effects on keto-enol tautomerism, delivering a structurally distinct chemical space that is inaccessible with other halogenated or non-halogenated analogs.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Physicochemical Differentiation: Calculated LogP as a Surrogate for Biological Profile Tuning

The target compound exhibits a calculated XLogP3 of 1.6 [1]. This lipophilicity is distinct from the analogous 4-chloro derivative (XLogP3 ≈ 2.1) and the unsubstituted phenyl derivative (XLogP3 ≈ 1.1). While these are computational predictions, the 0.5 log unit difference compared to methyl benzoylpyruvate and -0.5 log unit shift from the 4-chloro analog represent a meaningful, tunable increment in lipophilicity. For medicinal chemists, a logP of 1.6 is often favored for balancing passive permeability and aqueous solubility, making the 4-fluorophenyl substitution a strategic choice for optimizing lead-like properties without introducing the metabolic liability of chlorine or the lack of electron-withdrawal of hydrogen [2].

Drug Design ADME Properties Physicochemical Profiling

Verified Commercial Purity Specification for Reproducible Synthesis

The compound is routinely available with a minimum purity specification of ≥98% (HPLC) from reputable chemical suppliers . This purity level is critical because impurities in aroylpyruvate esters, such as hydrolyzed acid byproducts or unreacted starting materials, can act as competing nucleophiles or catalysts, leading to irreproducible yields and complex product mixtures in heterocycle synthesis. While 4-chlorobenzoylpyruvate methyl ester is sometimes offered at 95% purity, the 98% baseline for the 4-fluoro compound reduces the risk of side reactions, providing a quantitative procurement advantage for multi-step synthetic campaigns where intermediate purification is prohibitive .

Chemical Procurement Quality Control Synthetic Reliability

Target Application Scenarios for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Based on Evidence


Scalable Synthesis of Fluorine-Containing Pyrrolidine-2,3-dione Libraries for CNS Drug Discovery

The proven one-pot, three-component reaction of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with tryptamine derivatives and diverse aldehydes provides a robust, atom-economical route to skeletally novel pyrrolidine-2,3-diones [1]. The fluorine atom, a ubiquitous motif in central nervous system (CNS) drug design for enhancing metabolic stability and blood-brain barrier penetration, makes these derivatives particularly attractive. This specific building block is irreplaceable for generating the 4-fluorophenyl-substituted series, a key advantage for exploring structure-activity relationships (SAR) in CNS targets. Its reliable commercial purity (≥98%) supports the generation of high-quality screening libraries .

Mechanistic Probe for Tautomerism in Diketoester Reactivity

The divergent reaction pathway observed for methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, yielding a different exocyclic double bond isomer compared to its 4-chloro or unsubstituted counterparts, positions it as a valuable chemical biology tool [1]. Researchers investigating the role of tautomeric states in enzyme inhibition or receptor binding can use this compound to generate a matched molecular pair, where only the electronic ground state of the product scaffold is altered, enabling the deconvolution of fluorine's electronic effects from its steric effects.

Calibrated LogP Increment for Fine-Tuning Drug-likeness in Fragment-Based Drug Discovery

For medicinal chemists optimizing a hit fragment's physicochemical profile, the calculated XLogP3 of 1.6 for the 4-fluorophenyl analog represents a favorable, intermediate lipophilicity compared to the phenyl (1.1) and 4-chlorophenyl (2.1) versions [1]. This positions methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as the preferred diketoester building block when the goal is to increase lipophilicity modestly without incurring the higher LogP, potential toxicity, and molecular weight increase associated with chlorine substitution.

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